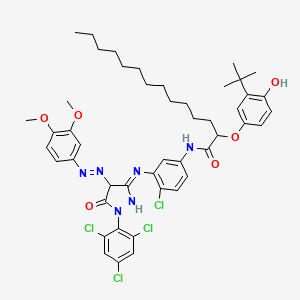

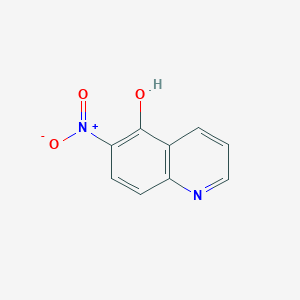

![molecular formula C6H8N4O2 B1417572 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 148777-84-8](/img/structure/B1417572.png)

3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Übersicht

Beschreibung

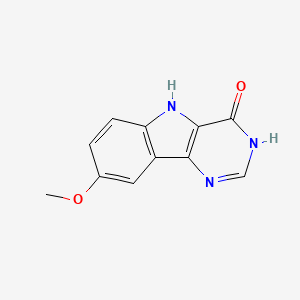

3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C6H8N4O2 . It is a derivative of the pyrazolopyrimidine class of compounds . This class of compounds has found applications in various areas of organic synthesis .

Synthesis Analysis

The synthesis of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves a multicomponent reaction with 3-aminopyrazole, nitro synthons, and benzaldehyde at room temperature in acetic acid . This leads to the immediate formation of 6-nitro-7-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The molecular structure of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is represented by the InChI code: 1S/C6H8N4O2/c11-10(12)5-4-8-9-3-1-2-7-6(5)9/h4,7H,1-3H2 .Chemical Reactions Analysis

The reactivity of the five-membered heterocycle used in the synthesis of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, as well as its associated intermediates, is high . This suggests that the compound could be involved in various chemical reactions.Physical And Chemical Properties Analysis

The molecular weight of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is 168.16 .Wissenschaftliche Forschungsanwendungen

Drug Discovery

3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine: has been identified as a potential building block in the synthesis of compounds with antiviral properties, particularly as inhibitors of the Hepatitis B virus core protein . This compound’s derivatives have shown efficacy in inhibiting a broad range of nucleoside-resistant Hepatitis B virus variants, making it a valuable asset in antiviral drug research.

Material Synthesis

In the field of material science, this compound serves as a precursor in the synthesis of novel materials. Its reactivity allows for the creation of complex molecular structures that can be used in the development of new polymers or as a part of composite materials.

Catalysis

The compound’s structure is conducive to catalytic applications, particularly in facilitating chemical reactions that form bonds between nitrogen-containing molecules. This is crucial in the production of pharmaceuticals and agrochemicals where nitrogen-based compounds are prevalent .

Biological Studies

Biological research has benefited from the use of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine in studying protein interactions and enzyme inhibition. Its ability to mimic adenine allows it to bind to ATP-binding sites of proteins, which is significant for understanding cellular processes and developing targeted therapies .

Chemical Properties Research

Researchers utilize this compound to explore chemical reactivity and stability under various conditions. Its nitro group and pyrimidine ring make it an interesting subject for studies on electron distribution and molecular resonance .

Environmental Impact Analysis

While specific studies on the environmental impact of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine are not readily available, its safety profile, including hazard statements and precautionary measures, suggests that handling and disposal need to be managed carefully to prevent potential environmental harm .

Wirkmechanismus

Zukünftige Richtungen

The development of methods for the preparation of 6-nitro-4,7-dihydro derivatives of azolo[1,5-a]pyrimidines, such as 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, is an important direction of research . These compounds are synthetically interesting and potentially biologically active, making them promising candidates for further study .

Eigenschaften

IUPAC Name |

3-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2/c11-10(12)5-4-8-9-3-1-2-7-6(5)9/h4,7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYKSXYBFPTTGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C=NN2C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

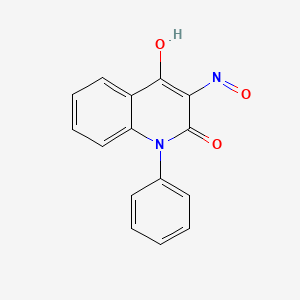

![1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1417493.png)

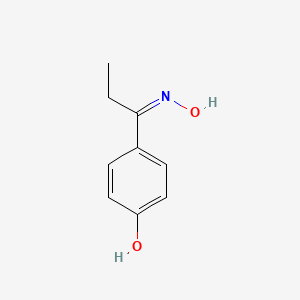

![2-({2-amino-4-oxo-3H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)isoindole-1,3-dione](/img/structure/B1417494.png)

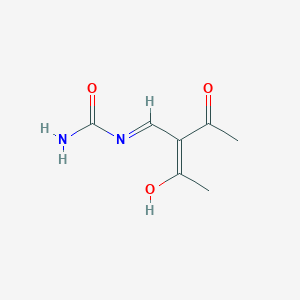

![2-{(E)-2-[(E)-1-phenylethylidene]hydrazono}-1,3-thiazolan-4-one](/img/structure/B1417504.png)

![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol](/img/structure/B1417509.png)

![7-hydroxy-N'-[(E)-1H-indol-3-ylmethylidene]-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide](/img/structure/B1417511.png)